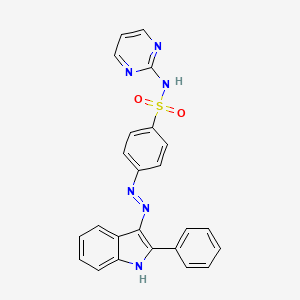
6,11-Dihydro-6-methyl-11-propoxydibenzo(c,f)(1,2)thiazepine 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,11-Dihydro-6-methyl-11-propoxydibenzo(c,f)(1,2)thiazepine 5,5-dioxide is a chemical compound with a complex structure that includes a thiazepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dihydro-6-methyl-11-propoxydibenzo(c,f)(1,2)thiazepine 5,5-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazepine ring and the introduction of the propoxy group. Common reagents used in the synthesis include thionyl chloride, propyl alcohol, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality. Safety measures are also crucial in industrial settings to handle the potentially hazardous reagents and conditions.
Analyse Des Réactions Chimiques
Types of Reactions
6,11-Dihydro-6-methyl-11-propoxydibenzo(c,f)(1,2)thiazepine 5,5-dioxide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s behavior and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxygenated derivatives, while reduction could produce more hydrogenated forms. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
6,11-Dihydro-6-methyl-11-propoxydibenzo(c,f)(1,2)thiazepine 5,5-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6,11-Dihydro-6-methyl-11-propoxydibenzo(c,f)(1,2)thiazepine 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
6,11-Dihydro-6-methyl-11-propoxydibenzo(c,f)(1,2)thiazepine 5,5-dioxide can be compared with other similar compounds, such as:
- 3-Chloro-6,11-dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-ol 5,5-dioxide
- 3,11-Dichloro-6,11-dihydro-6-methyldibenzo(c,f)(1,2)thiazepine 5,5-dioxide
These compounds share structural similarities but differ in their functional groups and chemical properties
Propriétés
Numéro CAS |
155444-03-4 |
|---|---|
Formule moléculaire |
C17H19NO3S |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
6-methyl-11-propoxy-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide |
InChI |
InChI=1S/C17H19NO3S/c1-3-12-21-17-13-8-4-6-10-15(13)18(2)22(19,20)16-11-7-5-9-14(16)17/h4-11,17H,3,12H2,1-2H3 |
Clé InChI |
BRFRMUMPAUMSBU-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1C2=CC=CC=C2N(S(=O)(=O)C3=CC=CC=C13)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate](/img/structure/B12768047.png)




![benzenesulfonic acid;3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole](/img/structure/B12768075.png)



